Coumarine, 6-nitro-3-phenyl-

Catalog No.
S5550750
CAS No.
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarine, 6-nitro-3-phenyl-

Product Name

Coumarine, 6-nitro-3-phenyl-

IUPAC Name

6-nitro-3-phenylchromen-2-one

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c17-15-13(10-4-2-1-3-5-10)9-11-8-12(16(18)19)6-7-14(11)20-15/h1-9H

InChI Key

NZIIZXLAGCTAMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Description

The exact mass of the compound 6-nitro-3-phenyl-2H-chromen-2-one is 267.05315777 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

6-Nitro-3-phenylcoumarin can be synthesized through various methods. One common approach involves the condensation of resorcinol (1,3-dihydroxybenzene) with phenylacetic acid in the presence of concentrated sulfuric acid as a catalyst. PubChem:

Potential Applications

Research suggests that 6-nitro-3-phenylcoumarin possesses various properties that make it a subject of scientific investigation. Here are some potential applications:

  • Antimicrobial Activity: Studies have explored the potential antimicrobial properties of 6-nitro-3-phenylcoumarin. However, more research is needed to determine its efficacy and safety for this purpose. NCBI: )
  • Antioxidant Activity: Research has investigated the potential antioxidant properties of 6-nitro-3-phenylcoumarin. More studies are needed to understand its mechanisms and potential applications. ScienceDirect:

Coumarine, 6-nitro-3-phenyl- is a specific derivative of coumarin, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The chemical structure of 6-nitro-3-phenyl coumarine is characterized by the presence of a nitro group at the 6-position and a phenyl group at the 3-position of the coumarin skeleton, which is represented by the molecular formula C15H9NO4C_{15}H_9NO_4 . This compound exhibits notable fluorescence properties, making it useful in various applications, including as a fluorescent probe in biological studies.

The reactivity of 6-nitro-3-phenyl coumarine can be attributed to its functional groups. The lactone carbonyl group, typically found in coumarins, is reactive towards nucleophiles, allowing for various chemical transformations. For instance, it can undergo hydrolysis to form corresponding carboxylic acids or react with amines to form amides. Additionally, the nitro group can participate in reduction reactions to yield amine derivatives or be involved in electrophilic aromatic substitution reactions due to its electron-withdrawing nature .

6-nitro-3-phenyl coumarine has garnered attention due to its potential biological activities. Studies indicate that coumarin derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 6-nitro-3-phenyl coumarine has shown promise in inhibiting certain cancer cell lines and demonstrating activity against bacterial strains . The presence of the nitro group enhances its biological efficacy by modulating interactions with biological targets.

Several methods have been developed for synthesizing 6-nitro-3-phenyl coumarine. One prominent approach involves the condensation of salicylaldehyde with phenyl acetyl chloride in the presence of a base such as potassium carbonate under ultrasonic irradiation. This method is noted for its efficiency and high yields . Another method includes nitration of 3-phenylcoumarin using nitric acid to introduce the nitro group at the 6-position . The synthesis can also be achieved through multi-step processes involving intermediate compounds derived from salicylaldehyde derivatives.

The applications of 6-nitro-3-phenyl coumarine are diverse, particularly in the fields of organic chemistry and medicinal research. Its fluorescent properties make it suitable for use as a fluorescent probe in biochemical assays and imaging techniques. Furthermore, due to its biological activity, it holds potential as a lead compound in drug development targeting various diseases, including cancer and bacterial infections .

Interaction studies involving 6-nitro-3-phenyl coumarine often focus on its binding affinity with biomolecules such as proteins and nucleic acids. These studies utilize techniques like fluorescence spectroscopy to investigate how this compound interacts with target molecules, providing insights into its mechanism of action and potential therapeutic applications . Such interactions are critical for understanding how modifications to the coumarine structure can enhance or diminish biological activity.

Several compounds share structural similarities with 6-nitro-3-phenyl coumarine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
CoumarineBasic structure without substitutionsFound naturally in many plants
6-Bromo-3-phenyl CoumarineBromine substitution at the 6-positionExhibits different reactivity patterns
3-(4-Nitrophenyl) CoumarineNitro group at the 4-position on phenyl ringEnhanced electron-withdrawing effects
6-Nitro-3-(4-Nitrophenyl) CoumarineMultiple nitro groupsIncreased biological activity and reactivity
3-Phenyl CoumarinNo nitro groupServes as a baseline for comparing modifications

Each of these compounds exhibits distinct chemical behaviors and biological activities due to their specific substituents and structural variations. The unique positioning of the nitro group in 6-nitro-3-phenyl coumarine contributes significantly to its reactivity and potential therapeutic applications compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

267.05315777 g/mol

Monoisotopic Mass

267.05315777 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-15

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